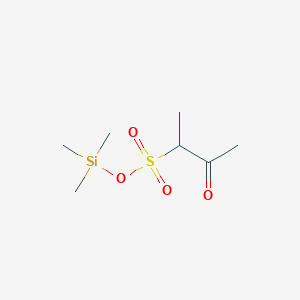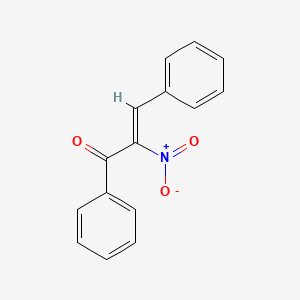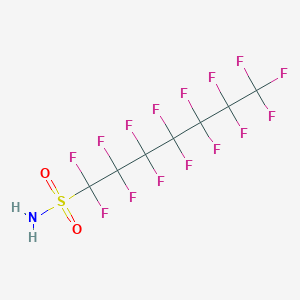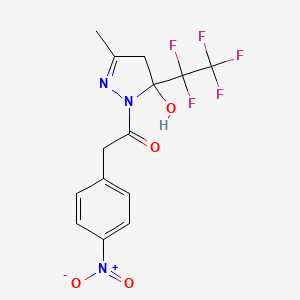
Platinum(4+) tetrakis(trifluoromethanide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(4+) tetrakis(trifluoromethanide) is a chemical compound that features a platinum ion in the +4 oxidation state coordinated with four trifluoromethanide ligands
准备方法
The synthesis of Platinum(4+) tetrakis(trifluoromethanide) typically involves the reaction of a platinum(IV) precursor with trifluoromethane. One common method is the base-catalyzed reduction of platinum(IV) in the presence of trifluoromethane under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Platinum(4+) tetrakis(trifluoromethanide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to lower oxidation state platinum species, often using reducing agents like sodium borohydride.
Substitution: The trifluoromethanide ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Platinum(4+) tetrakis(trifluoromethanide) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Industry: It is used in the production of high-performance materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Platinum(4+) tetrakis(trifluoromethanide) involves its interaction with molecular targets such as DNA. It can form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity . Additionally, it can interact with proteins and other cellular components, affecting various biochemical pathways.
相似化合物的比较
Platinum(4+) tetrakis(trifluoromethanide) can be compared with other platinum complexes such as tetrakis(triphenylphosphine)platinum(0) and tetrakis(triphenylphosphine)palladium(0) . While these compounds share some similarities in their coordination chemistry, Platinum(4+) tetrakis(trifluoromethanide) is unique due to its specific ligands and higher oxidation state, which confer distinct chemical properties and reactivity.
Similar Compounds
- Tetrakis(triphenylphosphine)platinum(0)
- Tetrakis(triphenylphosphine)palladium(0)
- Tetrakis(triphenylphosphine)nickel(0)
These compounds are often used as precursors for synthesizing other metal complexes and as catalysts in various chemical reactions .
属性
CAS 编号 |
60703-88-0 |
|---|---|
分子式 |
C4F12Pt |
分子量 |
471.11 g/mol |
IUPAC 名称 |
platinum(4+);trifluoromethane |
InChI |
InChI=1S/4CF3.Pt/c4*2-1(3)4;/q4*-1;+4 |
InChI 键 |
PUTMQUZFEQUAGI-UHFFFAOYSA-N |
规范 SMILES |
[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



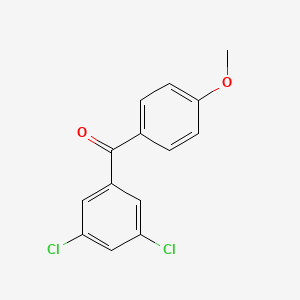
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
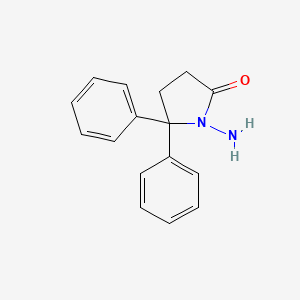
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
